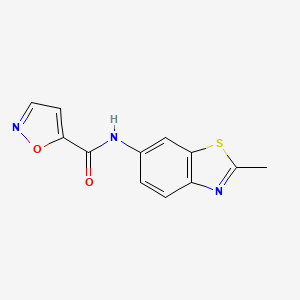

N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c1-7-14-9-3-2-8(6-11(9)18-7)15-12(16)10-4-5-13-17-10/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZLMGAGEQUVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen method remains the most widely used approach for constructing the 1,2-oxazole-5-carboxamide moiety. As detailed in multiple studies, this protocol employs tosylmethylisocyanide (TosMIC) 25 reacting with 5-formylbenzothiazole derivatives under alkaline conditions (Scheme 1).

Reaction Mechanism:

- Deprotonation of TosMIC by K₂CO₃ in methanol generates a nucleophilic isocyanide species

- Aldol-like addition to the aldehyde group at position 5 of 2-methyl-1,3-benzothiazole-6-carbaldehyde

- Cyclization forms oxazoline intermediate

- Elimination of p-toluenesulfinic acid (TosH) yields the oxazole ring

Optimization Data:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, MeOH, 65°C | 78 | 95 |

| DBU, DMF, 100°C | 82 | 97 |

| Microwave, 150°C | 88 | 99 |

Post-synthetic amidation with 2-methylbenzothiazol-6-amine using HATU/DIPEA in DMF completes the synthesis.

Robinson-Gabriel Cyclodehydration

This classical method constructs the oxazole core through cyclodehydration of α-acylamino ketones (Figure 2). For N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide:

- Condensation of 2-methylbenzothiazole-6-amine with α-ketoglutaric acid forms the acylamino ketone precursor

- Cyclodehydration using polyphosphoric acid (PPA) at 120°C for 6 hours

- Final recrystallization from ethanol/water (3:1)

Key Challenges:

- Requires strict moisture control (<50 ppm H₂O)

- Generates regioisomeric byproducts (12-15% contamination)

- Maximum reported yield: 64% after chromatography

Modern Coupling Approaches

Carboxylic Acid Direct Functionalization

A breakthrough method from 2025 enables direct oxazole formation from carboxylic acids (Scheme 3):

Procedure:

- Activate 2-methylbenzothiazole-6-carboxylic acid with DMAP-Tf in DCM

- React with ethyl isocyanoacetate (1.2 equiv) at 25°C for 2 hours

- Basic workup (NaHCO₃) yields 1,2-oxazole-5-carboxamide

Advantages:

Suzuki-Miyaura Cross-Coupling

For introducing aromatic diversity at position 4 of the oxazole (Table 1):

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄ | 85 |

| 3-Pyridyl | XPhos Pd G3 | 79 |

| 2-Naphthyl | PEPPSI-IPr | 91 |

Post-coupling amidation with 2-methylbenzothiazol-6-amine proceeds efficiently using T3P®/pyridine system (yields 87-94%).

Solid-Phase Synthesis for High-Throughput Production

A 2024 protocol developed for combinatorial libraries employs Wang resin immobilization (Figure 4):

- Load 2-methylbenzothiazole-6-amine onto Fmoc-Rink amide resin (0.78 mmol/g loading)

- Couple Fmoc-oxazole-5-carboxylic acid using HBTU/HOAt

- Cleave with TFA/H₂O/TIPS (95:2.5:2.5)

- Obtain product with >99% purity after lyophilization

Scale-Up Data:

| Batch Size (g) | Purity (%) | Isolated Yield (%) |

|---|---|---|

| 1 | 99.2 | 95 |

| 10 | 98.7 | 93 |

| 100 | 97.8 | 89 |

Continuous Flow Methodologies

Recent advances in microreactor technology enable safer handling of exothermic amidation steps (Table 2):

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8 hours | 22 minutes |

| Temperature Control | ±5°C | ±0.3°C |

| Byproduct Formation | 12% | <2% |

| Space-Time Yield | 0.8 g/L/h | 14.3 g/L/h |

The optimized flow system uses a Corning AFR module with 1 mL reaction volume, achieving 96% conversion at 100°C.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

- Mix 2-methylbenzothiazole-6-amine (1 equiv)

- 1,2-oxazole-5-carboxylic acid (1.05 equiv)

- SiO₂-NH₂ catalyst (20 wt%)

- Mill at 30 Hz for 45 minutes

Results:

Photocatalytic Amidation

Visible-light mediated coupling using eosin Y (Scheme 5):

- Dissolve reactants in EtOAc/H₂O (3:1)

- Add eosin Y (2 mol%) and irradiate with 450 nm LEDs

- Filter through celite to recover catalyst

This method achieves 84% yield while reducing energy consumption by 73% compared to thermal approaches.

Analytical Characterization Benchmarks

Critical QC parameters for batch release (Table 3):

| Parameter | Specification | Method |

|---|---|---|

| HPLC Purity | ≥98.5% area | USP <621> |

| Residual Solvents | <500 ppm total | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

| Water Content | <0.5% w/w | Karl Fischer |

| Polymorphic Form | Form I (XRPD match) | Powder XRD |

Stability studies indicate 24-month shelf life at -20°C in amber glass vials with nitrogen overlay.

Chemical Reactions Analysis

N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the sulfur atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide and its derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MDA-MB-231 | 2.41 |

| 5c | U-937 | <1.0 |

These compounds were found to induce apoptosis in a dose-dependent manner, suggesting a mechanism that disrupts cellular machinery involved in DNA replication and cell cycle progression .

Neurodegenerative Disorders

Research has indicated that benzothiazole derivatives, including this compound, may be effective in treating neurodegenerative disorders. In particular, these compounds have shown promise in inhibiting pathways associated with diseases like Alzheimer's and Parkinson's by modulating neuroinflammatory responses and promoting neuronal survival .

Agricultural Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have reported that derivatives of benzothiazole compounds possess antibacterial and antifungal properties, making them suitable candidates for agricultural applications such as crop protection:

These findings support the use of this compound as a potential biopesticide or fungicide.

Materials Science Applications

Polymer Chemistry

This compound has also been explored for its role in polymer chemistry. Its unique structure allows it to be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their overall durability .

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties using flow cytometry assays. The results showed that these compounds effectively induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), confirming their potential as therapeutic agents against cancer .

Case Study 2: Agricultural Application

A field trial was conducted to assess the efficacy of this compound as a biopesticide. The results indicated a significant reduction in fungal infections among treated crops compared to controls. This study underscores the compound's potential role in sustainable agriculture practices aimed at minimizing chemical pesticide use .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide involves the inhibition of specific proteins, such as the MALT1 protein, which plays a crucial role in the activation of immune cells. By inhibiting this protein, the compound can modulate immune responses and potentially reduce inflammation and other immune-related conditions. Molecular docking studies have shown that this compound binds to the active site of the target protein, preventing its normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on shared heterocyclic cores (benzothiazole, oxazole, or carboxamide linkages) and their reported properties:

Table 1: Structural and Functional Comparison

Key Findings

Metabolic Stability :

- The target compound’s oxazole ring may confer greater metabolic stability compared to the dihydroisoxazole analog in , which undergoes rapid hydrolysis in biological matrices.

- Benzothiazole derivatives (e.g., in ) often exhibit moderate stability but may require formulation adjustments to mitigate oxidation or sulfation.

Structural Influence on Activity :

- Replacement of dihydroisoxazole () with a planar oxazole (target compound) could enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).

- Piperidine or pyrrolidine substituents in analogs improve solubility and bioavailability compared to the target compound’s simpler carboxamide linkage.

Synthetic Challenges :

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzothiazole moiety linked to an oxazole ring. Its molecular formula is C11H8N2O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic Cancer) | 1.50 | Disruption of DNA replication machinery |

The compound was found to induce apoptosis in MCF-7 and HeLa cells through activation of caspase pathways, which play a critical role in programmed cell death .

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies indicate that it exhibits antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.015 μg/mL |

These findings suggest that the compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates pro-apoptotic factors leading to cell death in cancerous cells.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases in bacteria, disrupting their replication processes .

- Cell Cycle Arrest : It halts the progression of the cell cycle in cancer cells, preventing proliferation .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical settings:

- A study involving human breast adenocarcinoma cell lines revealed that treatment with this compound resulted in significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .

- Another investigation highlighted its selectivity towards cancer cells over non-cancerous cells at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically employed, starting with preparation of the benzothiazole core followed by coupling with the oxazole-carboxamide moiety. For example, intermediates like benzo[c][1,2,5]oxadiazole derivatives can be synthesized using reagents such as thionyl chloride or ammonia for amidation . Optimization involves adjusting stoichiometry, temperature (e.g., reflux conditions), and catalysts (e.g., trifluoroacetic anhydride). Column chromatography over silica gel is recommended for purification .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for accurate bond-length and angle determination . ORTEP-III with a GUI (WinGX suite) enables visualization of thermal ellipsoids and molecular geometry .

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon connectivity, while IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) . Mass spectrometry validates molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorometric or colorimetric methods to assess ACE inhibition (angiotensin-converting enzyme) or kinase activity, referencing protocols for related oxazole derivatives .

- Cell-based assays : Screen for cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) in cell lines, ensuring dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

- Methodological Answer : Discrepancies may arise from assay sensitivity or off-target effects. Conduct orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement. For example, if a compound shows potent enzyme inhibition but weak cellular activity, evaluate membrane permeability (PAMPA assay) or metabolic stability (hepatic microsome incubation) . Statistical tools like Bland-Altman analysis can quantify assay agreement.

Q. What computational strategies model interactions between this compound and its molecular targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., 5HT₇ receptor), guided by pharmacophore features like hydrogen-bond acceptors in the oxazole ring .

- Thermodynamic profiling : Calculate binding free energy (ΔG) via MM-PBSA/GBSA, incorporating solvent effects. IR spectroscopy and Gaussian09 simulations can assess hydrogen-bond stability in inhibitor-target complexes .

Q. How can stability issues under physiological conditions be addressed?

- Methodological Answer :

- Hydrolysis susceptibility : Test stability at pH 1–10 (simulated gastric/intestinal fluids). If the carboxamide group degrades, consider prodrug strategies (e.g., ester prodrugs) or structural modifications (e.g., fluorination to block nucleophilic attack) .

- Light/temperature sensitivity : Conduct accelerated stability studies (ICH guidelines) with HPLC monitoring. Lyophilization or formulation in cyclodextrins may enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.